Technical Monograph: 4-Bromo-1,1,1-trimethoxybutane
Technical Monograph: 4-Bromo-1,1,1-trimethoxybutane
Advanced Reagent Profile & Application Guide[1]
Executive Summary
4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2 ), also known as Trimethyl 4-bromoorthobutyrate , is a specialized bifunctional building block utilized in advanced organic synthesis and drug development.[1][2] Unlike standard alkyl esters, this compound features an orthoester moiety, providing a "masked" carboxylate that is robust against strong bases and nucleophiles.[1]
This unique chemical architecture allows researchers to perform nucleophilic substitutions at the alkyl bromide site using basic conditions that would typically saponify or degrade conventional esters. It serves as a critical intermediate for introducing the butyric acid pharmacophore into complex heterocycles, synthesizing ketene acetals, and developing pH-sensitive linkers for antibody-drug conjugates (ADCs).[1]
Chemical Identity & Physical Profile
The following data establishes the baseline for identification and quality control in a research setting.
| Property | Specification |
| CAS Number | 55444-67-2 |
| IUPAC Name | 4-Bromo-1,1,1-trimethoxybutane |
| Synonyms | Trimethyl 4-bromoorthobutyrate; 4-Bromoorthobutyric acid trimethyl ester |
| Molecular Formula | C₇H₁₅BrO₃ |
| Molecular Weight | 227.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 70 °C @ 0.7 mmHg (lit.)[1][3][4] |
| Density | 1.309 g/mL at 25 °C |
| Refractive Index | n20/D 1.456 |
| Solubility | Soluble in organic solvents (DCM, THF, Ether); Decomposes in water |
| Stability | Moisture Sensitive .[1] Stable to base; hydrolyzes rapidly in aqueous acid. |
Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of 4-Bromo-1,1,1-trimethoxybutane typically follows the Pinner Synthesis pathway.[1] This route is preferred over direct esterification because it avoids the harsh conditions required to convert 4-bromobutyric acid directly to an orthoester.
The Pinner Protocol[1]
-
Pinner Reaction: 4-Bromobutyronitrile reacts with dry methanol and anhydrous hydrogen chloride (HCl) to form the imidate hydrochloride salt.
-
Alcoholysis: The imidate salt is treated with excess methanol, often buffered with a mild base, to yield the orthoester.[1]
Mechanism & Workflow:
Figure 1: The Pinner Synthesis pathway for converting nitriles to orthoesters.[1]
Technical Utility: Why Use the Orthoester?
In drug discovery, the choice between an ester (Ethyl 4-bromobutyrate) and an orthoester (Trimethyl 4-bromoorthobutyrate) is dictated by the reaction conditions of the subsequent step.
A. Base Resistance (The "Masking" Effect)
Standard esters undergo hydrolysis (saponification) or Claisen condensation when exposed to strong bases (e.g., NaH, LDA, KOtBu).[1]
-
Advantage: The orthoester functionality is inert to base .
-
Application: This allows the alkyl bromide end to be used in alkylation reactions requiring strong deprotonation of the nucleophile without destroying the carboxylate protection.
B. Acid Sensitivity (Controlled Release)
Orthoesters are extremely sensitive to acid.
-
Mechanism: In the presence of aqueous acid (pH < 4), the orthoester hydrolyzes first to the ester and then to the free acid.
-
Application: This property is exploited in pH-sensitive drug delivery systems , where a linker must remain stable in the blood (pH 7.[1]4) but degrade in the acidic environment of a lysosome or tumor microenvironment.
C. Reactivity Map
Figure 2: Primary reactivity modes of the 4-bromoorthoester scaffold.
Experimental Protocols
Note: All procedures must be performed in a fume hood. This compound is a potential lachrymator and alkylating agent.
Protocol A: N-Alkylation of a Secondary Amine (General Procedure)
Objective: Attach the butyrate chain to a piperazine pharmacophore without hydrolyzing the protecting group.
-
Preparation:
-
Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.
-
Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[1]
-
-
Addition:
-
Reaction:
-
Heat the mixture to 60–80 °C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.
-
Monitor via TLC or LC-MS.[1] The orthoester is stable under these basic conditions.
-
-
Workup:
-
Cool to RT and filter off inorganic salts.
-
Concentrate the solvent under reduced pressure.
-
Crucial: Do not perform an acidic aqueous wash, as this will hydrolyze the orthoester.[1] Partition between Ethyl Acetate and water (pH > 7) or brine.
-
-
Purification:
-
Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine to prevent silica acidity from degrading the orthoester.
-
Protocol B: Deprotection to Methyl Ester
Objective: Convert the orthoester moiety to a standard methyl ester.
-
Dissolve the alkylated product in Methanol/Water (9:1).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or dilute HCl.
-
Stir at RT for 30 minutes.
-
Neutralize with saturated NaHCO₃ and extract with DCM.
Handling & Safety (MSDS Summary)
-
Hazards: Skin irritant, serious eye irritant, respiratory irritant.[1] Potential lachrymator (tear gas effect) due to the alkyl bromide.
-
Storage: Keep at 2–8°C . Store under inert gas (Nitrogen/Argon). Moisture sensitive—hydrolysis generates HBr and Methyl Butyrate.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a well-ventilated fume hood.[1]
References
-
Sigma-Aldrich. Trimethyl 4-bromoorthobutyrate Product Sheet. Accessed Jan 2026.
-
PubChem. Trimethyl 4-bromoorthobutyrate (Compound Summary). National Library of Medicine.
- Pinner, A.Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for orthoester synthesis).
-
McElvain, S. M. Ketene Acetals.[1] Chemical Reviews. (Detailing the utility of orthoesters in ketene acetal formation).
